molecular formula C15H21NO2 B7514936 (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

Cat. No. B7514936
M. Wt: 247.33 g/mol
InChI Key: IIWCBLLFMBHLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JDTic, is a kappa opioid receptor antagonist that has been extensively researched for its potential therapeutic applications.

Mechanism of Action

(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone works by binding to and blocking the kappa opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking this receptor, (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone can reduce pain and addictive behaviors, as well as improve mood.
Biochemical and Physiological Effects
Studies have shown that (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone can reduce pain in animal models of chronic pain, without producing the same side effects as traditional opioid painkillers. It has also been shown to reduce drug-seeking behavior in animal models of addiction, and to improve mood in animal models of depression.

Advantages and Limitations for Lab Experiments

One advantage of (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is its selectivity for the kappa opioid receptor, which allows for more targeted research and fewer off-target effects. However, its potency and long half-life can also make it difficult to use in certain experiments, and its effects can be difficult to interpret due to the complex nature of the kappa opioid receptor system.

Future Directions

There are many potential future directions for research on (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, including its use in combination with other drugs for pain management and addiction treatment, its potential as a treatment for depression, and its role in the regulation of stress and anxiety. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.

Synthesis Methods

(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone can be synthesized through a multi-step process, starting with the reaction of 2,3-dimethylbenzoyl chloride with piperidine to form 2,3-dimethylphenylpiperidin-1-ylmethanone. This intermediate is then reacted with formaldehyde and sodium borohydride to produce (2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.

Scientific Research Applications

(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic applications in a variety of areas, including pain management, addiction, and depression. Its ability to selectively block kappa opioid receptors without affecting other opioid receptors makes it a promising candidate for the treatment of these conditions.

properties

IUPAC Name

(2,3-dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11-5-3-7-14(12(11)2)15(18)16-8-4-6-13(9-16)10-17/h3,5,7,13,17H,4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWCBLLFMBHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone

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